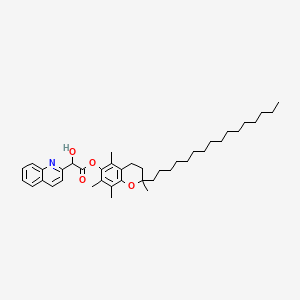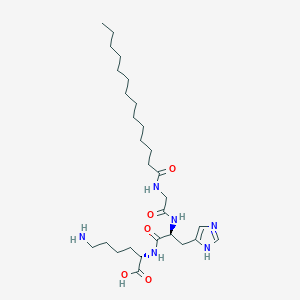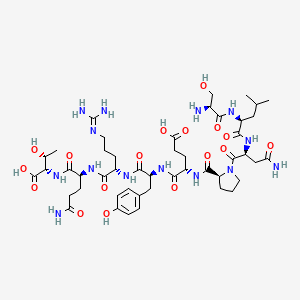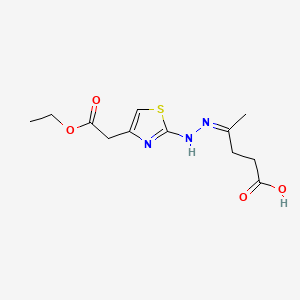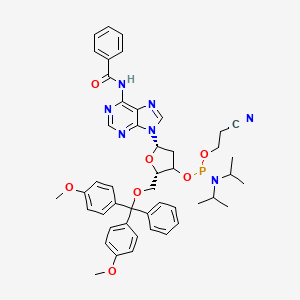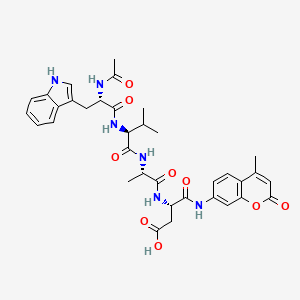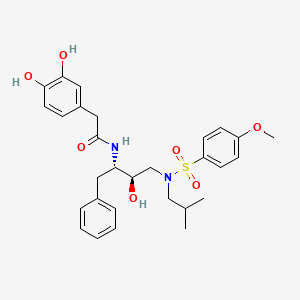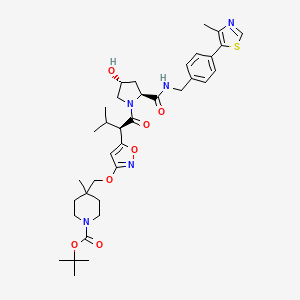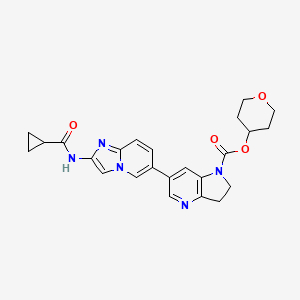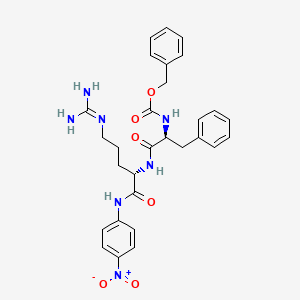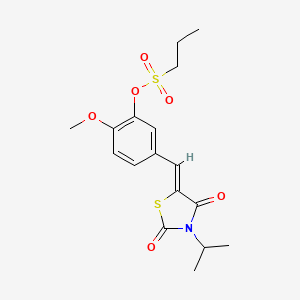
CB2 receptor antagonist 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CB2 receptor antagonist 2 is a compound that targets the cannabinoid receptor 2 (CB2), which is part of the endocannabinoid system. The CB2 receptor is primarily found in peripheral tissues, especially in the immune system, and plays a significant role in modulating immune responses and inflammation . CB2 receptor antagonists are of great interest in scientific research due to their potential therapeutic applications in treating various diseases, including liver diseases and certain cancers .
Preparation Methods
The synthesis of CB2 receptor antagonist 2 involves several steps, starting from monocyclic 4-methyl-2-substituted thiazole-5-carboxamides. The synthetic route includes the enlargement of the core structure by condensing a benzene ring to form benzothiazole-2-carboxamides with different bulky alicyclic, aromatic, and halogenated amide substituents . These derivatives exhibit high affinity and selectivity for CB2 receptors . Industrial production methods often involve optimizing these synthetic routes to achieve a balance between selectivity, activity, and pharmacokinetic properties .
Chemical Reactions Analysis
CB2 receptor antagonist 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
CB2 receptor antagonist 2 has a wide range of scientific research applications:
Mechanism of Action
CB2 receptor antagonist 2 exerts its effects by binding to the CB2 receptor, which is a G-protein-coupled receptor. This binding inhibits the receptor’s activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels and subsequent modulation of immune responses . The molecular targets involved include the CB2 receptor itself and various downstream signaling pathways .
Comparison with Similar Compounds
CB2 receptor antagonist 2 is unique in its high selectivity and potency for the CB2 receptor compared to other similar compounds. Some similar compounds include:
SR144528: A highly potent and selective CB2 receptor antagonist.
AM630: Another selective CB2 receptor antagonist with a different chemical structure.
JWH-133: A CB2 receptor-selective agonist with therapeutic potential in various diseases. This compound stands out due to its specific binding affinity and antagonistic activity, making it a valuable tool in scientific research and drug development.
Properties
Molecular Formula |
C17H21NO6S2 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
[5-[(Z)-(2,4-dioxo-3-propan-2-yl-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl] propane-1-sulfonate |
InChI |
InChI=1S/C17H21NO6S2/c1-5-8-26(21,22)24-14-9-12(6-7-13(14)23-4)10-15-16(19)18(11(2)3)17(20)25-15/h6-7,9-11H,5,8H2,1-4H3/b15-10- |
InChI Key |
MQAKIMARBOXTOV-GDNBJRDFSA-N |
Isomeric SMILES |
CCCS(=O)(=O)OC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)C(C)C)OC |
Canonical SMILES |
CCCS(=O)(=O)OC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)C(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(9R)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one](/img/structure/B12384231.png)
